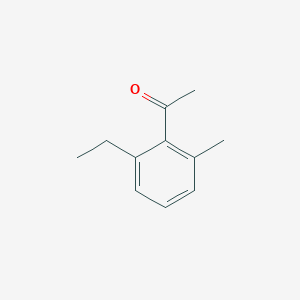
4-Oxopentyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxopentyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiocyanate derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-Oxopentyl thiocyanate is not fully understood. However, it is believed to exert its antimicrobial and antifungal properties by disrupting the cell membrane and inhibiting the growth of microorganisms. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-Oxopentyl thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to reduce the growth of bacteria, fungi, and cancer cells in vitro. It has also been shown to reduce inflammation and oxidative stress in animal models. However, the toxicity and pharmacokinetics of this compound are not well understood, and further studies are needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Oxopentyl thiocyanate in lab experiments is its broad-spectrum antimicrobial and antifungal properties. It can be used to study the growth and inhibition of various microorganisms, including bacteria and fungi. However, its toxicity and pharmacokinetics are not well understood, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for research on 4-Oxopentyl thiocyanate. One area of interest is the development of novel antimicrobial and antifungal agents based on the structure of this compound. Another area of interest is the study of its mechanism of action and physiological effects in vivo. Additionally, further studies are needed to determine its safety and efficacy in humans, and to develop new methods for its synthesis and purification.
Conclusion:
In conclusion, 4-Oxopentyl thiocyanate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans, and to develop new methods for its synthesis and purification.
Méthodes De Synthèse
The synthesis of 4-Oxopentyl thiocyanate involves the reaction of pentan-1-ol with thiocyanate ion in the presence of a catalyst. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The product is then purified through various techniques, such as column chromatography or recrystallization, to obtain a pure compound.
Applications De Recherche Scientifique
4-Oxopentyl thiocyanate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been used as a reagent in organic synthesis, polymer chemistry, and material science.
Propriétés
Numéro CAS |
151390-51-1 |
|---|---|
Nom du produit |
4-Oxopentyl thiocyanate |
Formule moléculaire |
C6H9NOS |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
4-oxopentyl thiocyanate |
InChI |
InChI=1S/C6H9NOS/c1-6(8)3-2-4-9-5-7/h2-4H2,1H3 |
Clé InChI |
RFQANXHJDBMFDB-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCSC#N |
SMILES canonique |
CC(=O)CCCSC#N |
Synonymes |
Thiocyanic acid, 4-oxopentyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)



![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)


